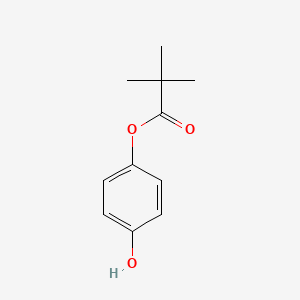

4-Hydroxyphenyl pivalate

Description

Historical Context and Evolution of Pivalate (B1233124) Esters as Synthetic Intermediates

Pivalate esters, derived from pivalic acid (2,2-dimethylpropanoic acid), have a significant history in organic synthesis, primarily valued for their steric bulk and stability. wikipedia.orgnumberanalytics.com The t-butyl group of the pivaloyl moiety provides considerable steric hindrance, which makes pivalate esters unusually resistant to hydrolysis compared to other esters. wikipedia.org This robustness has led to their widespread use as protecting groups for alcohols. wikipedia.orgtcichemicals.com The introduction of a pivaloyl group can shield a hydroxyl function from a wide range of reaction conditions, to be later removed under specific, often basic, conditions. wikipedia.orgorganic-chemistry.org

The evolution of pivalate esters in synthesis has also seen their application in directing C-H bond functionalization reactions and in the creation of polymers with desirable properties like high reflectivity. nih.govontosight.ai More recently, aryl pivalates have emerged as viable coupling partners in cross-coupling reactions, further expanding their utility as synthetic intermediates. acs.orgthieme-connect.comacs.org

Structural Significance of the 4-Hydroxyphenyl Moiety in Organic Chemistry

The 4-hydroxyphenyl group, a phenol (B47542) substituted at the para position, is a fundamental structural motif in a vast number of organic molecules, both natural and synthetic. nih.govresearchgate.net The hydroxyl group strongly activates the benzene (B151609) ring towards electrophilic aromatic substitution, directing incoming electrophiles to the ortho and para positions. ucalgary.ca This inherent reactivity makes phenols key starting materials for the synthesis of a wide array of more complex molecules. ucalgary.ca

Furthermore, the phenolic hydroxyl group can participate in hydrogen bonding and can be readily converted to an ether or an ester, allowing for fine-tuning of a molecule's physical and chemical properties. researchgate.net The 4-hydroxyphenyl moiety is a cornerstone in the synthesis of pharmaceuticals, agrochemicals, and materials. nih.govresearchgate.net

Comprehensive Review of Existing Literature on 4-Hydroxyphenyl Pivalate and Related Phenolic Pivalates

A direct and extensive body of literature focusing solely on this compound is notably sparse. However, a review of related phenolic pivalates provides a strong basis for understanding its probable synthesis and reactivity. The synthesis of aryl pivalates is typically achieved through the acylation of phenols with pivaloyl chloride or pivalic anhydride (B1165640). lew.roresearchgate.net These reactions are often carried out in the presence of a base, such as pyridine (B92270) or triethylamine, to neutralize the hydrogen chloride byproduct. wikipedia.org Phase-transfer catalysis has also been shown to be an effective method for the synthesis of phenolic esters. lew.ro

The reactivity of phenolic pivalates is dominated by two main features: the stability of the pivalate ester and the reactivity of the aromatic ring. The pivalate group's resistance to cleavage makes it a robust protecting group for the phenolic hydroxyl. organic-chemistry.org However, under certain conditions, such as in the presence of strong Lewis acids, aryl pivalates can undergo the Fries rearrangement to yield ortho- and para-hydroxyaryl ketones. wikipedia.orgthermofisher.comsigmaaldrich.combyjus.comorganic-chemistry.org This reaction is a key method for the synthesis of these important intermediates. sigmaaldrich.com

Recent advancements have demonstrated the utility of aryl pivalates as coupling partners in nickel-catalyzed cross-coupling reactions, allowing for the formation of C-C bonds at the position of the ester. thieme-connect.comacs.org This highlights the potential of phenolic pivalates as versatile synthons in modern organic chemistry.

Identification of Current Research Gaps and Future Directions for this compound Investigations

Future research should, therefore, initially focus on the efficient and selective synthesis of this compound. A systematic study of different acylation methods and catalysts would be highly valuable.

Following its synthesis, a thorough characterization of its physicochemical properties is warranted. This would include detailed spectroscopic analysis (NMR, IR, MS) and determination of its physical constants.

A key area for future investigation lies in the exploration of the reactivity of this compound. Specific research questions to be addressed include:

What are the precise conditions for the selective Fries rearrangement of this compound to produce 2,4-dihydroxy-tert-butylphenone and other isomers?

Can this compound serve as a substrate in modern cross-coupling reactions, and what is its reactivity compared to other aryl pivalates?

What is the potential of this compound as a monomer in polymerization reactions to form novel polyesters with specific properties?

Could the free hydroxyl group be functionalized prior to or after reactions involving the pivalate ester, opening up pathways to more complex, multifunctional molecules?

Aims and Scope of the Academic Research

The primary aim of future academic research on this compound should be to fill the existing knowledge gaps and to establish this compound as a potentially useful building block in organic synthesis. The scope of such research should encompass:

Synthesis: To develop and optimize a reliable and scalable synthetic route to this compound.

Characterization: To fully characterize the compound using modern analytical techniques to provide a complete set of spectral and physical data.

Reactivity: To systematically investigate the reactivity of this compound, with a focus on the Fries rearrangement, cross-coupling reactions, and derivatization of the free hydroxyl group.

Applications: To explore the potential of this compound as a precursor to more complex molecules, including potential pharmaceuticals, agrochemicals, or materials.

By addressing these aims, the scientific community can gain a comprehensive understanding of this compound and unlock its potential as a valuable tool in the arsenal (B13267) of synthetic organic chemistry.

Data Tables

Table 1: General Synthesis Methods for Phenolic Pivalates

| Method | Acylating Agent | Catalyst/Base | General Conditions |

|---|---|---|---|

| Schotten-Baumann | Pivaloyl chloride | Pyridine, Triethylamine | Room temperature, inert solvent |

| Anhydride Acylation | Pivalic anhydride | Lewis Acid (e.g., Sc(OTf)₃) or Base | Varies with catalyst |

| Phase-Transfer Catalysis | Pivaloyl chloride | Quaternary ammonium (B1175870) salt (e.g., TBAC) | Biphasic system (e.g., CH₂Cl₂/aq. NaOH) |

Table 2: Predicted Spectroscopic Data for this compound

| Technique | Expected Data |

|---|---|

| ¹H NMR | Singlet for pivaloyl protons (~1.3 ppm, 9H), Aromatic protons (AA'BB' system, ~6.8-7.2 ppm, 4H), Phenolic proton (broad singlet, variable shift) |

| ¹³C NMR | Carbonyl carbon (~177 ppm), Quaternary pivaloyl carbon (~39 ppm), Methyl carbons of pivaloyl (~27 ppm), Aromatic carbons (4 signals) |

| IR Spectroscopy | O-H stretch (broad, ~3400-3200 cm⁻¹), C=O stretch (~1730-1710 cm⁻¹), C-O stretch (~1300-1100 cm⁻¹) |

| Mass Spectrometry | Molecular ion peak (M⁺) and characteristic fragmentation patterns including loss of the pivaloyl group. |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(4-hydroxyphenyl) 2,2-dimethylpropanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O3/c1-11(2,3)10(13)14-9-6-4-8(12)5-7-9/h4-7,12H,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUHAPGFWSDJMIZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=O)OC1=CC=C(C=C1)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Strategies and Methodologies for 4 Hydroxyphenyl Pivalate and Its Derivatives

Esterification Reactions for Pivaloyl Group Introduction to 4-Hydroxyphenol

The formation of the ester linkage in 4-hydroxyphenyl pivalate (B1233124) is typically achieved by reacting 4-hydroxyphenol with a pivalic acid derivative. The choice of reactants and conditions can be tailored to optimize yield and purity.

Direct esterification methods involve the reaction of a phenol (B47542) with a carboxylic acid or its more reactive derivatives, such as an acid anhydride (B1165640) or acyl halide. The Fischer-Speier esterification, which involves heating a carboxylic acid and an alcohol with an acid catalyst, is a foundational method. masterorganicchemistry.com However, for less nucleophilic phenols, more reactive acylating agents are often preferred.

A common and efficient direct approach is the acylation of phenols using pivalic anhydride. arkat-usa.org This reaction can be performed under solvent-free conditions and often proceeds with high yields and short reaction times, simplifying workup procedures. organic-chemistry.org Another widely used method involves reacting the alcohol or phenol with pivaloyl chloride in the presence of a base like pyridine (B92270), which neutralizes the HCl byproduct. wikipedia.org

Table 1: Direct Esterification Approaches for Pivaloylation

| Acylating Agent | Catalyst/Base | Conditions | Key Features |

|---|---|---|---|

| Pivalic Anhydride | Catalyst-free | Solvent-free, heat | High yields, simple workup. organic-chemistry.org |

| Pivaloyl Chloride | Pyridine | Anhydrous solvent | Standard method for creating pivaloate esters. wikipedia.org |

| Pivalic Acid | Acid Catalyst (e.g., H₂SO₄, TsOH) | Excess alcohol, removal of water | Classic Fischer Esterification, equilibrium-driven. masterorganicchemistry.com |

This table summarizes common direct methods for introducing a pivaloyl group onto a hydroxyl-containing compound.

Catalyzed esterification techniques offer milder reaction conditions and are particularly useful for sensitive substrates. The Steglich esterification is a prominent example, utilizing a carbodiimide, typically N,N'-dicyclohexylcarbodiimide (DCC), to activate the carboxylic acid. wikipedia.org A crucial component of this reaction is the addition of a catalyst, 4-dimethylaminopyridine (B28879) (DMAP), which acts as an acyl transfer agent, accelerating the reaction and suppressing side reactions. organic-chemistry.org

This method is advantageous for its mild, often room-temperature conditions and its ability to esterify sterically hindered or acid-labile substrates. organic-chemistry.orgrsc.org While originally developed for amide bond formation, its adaptation for esters has become a cornerstone of modern organic synthesis. wikipedia.org The reaction works by forming a highly reactive O-acylisourea intermediate from the carboxylic acid and DCC, which is then attacked by the alcohol. organic-chemistry.org DMAP enhances this process by forming an even more reactive acylpyridinium intermediate. organic-chemistry.org

Other catalysts have also been developed for the acylation of phenols. For instance, bismuth triflate (Bi(OTf)₃) has been shown to catalyze the acylation of alcohols, including sterically demanding ones, using pivalic anhydride. organic-chemistry.org Similarly, sodium thiosulfate (B1220275) can catalyze the esterification of phenols with carboxylic acids when pivalic anhydride is used as an activating agent. arkat-usa.org

Table 2: Catalyzed Esterification Techniques

| Method | Activating Agent | Catalyst | Key Features |

|---|---|---|---|

| Steglich Esterification | DCC or EDC | DMAP | Mild conditions, suitable for sensitive substrates. wikipedia.orgrsc.org |

| Bismuth Triflate Catalysis | Pivalic Anhydride | Bi(OTf)₃ | Effective for sterically demanding alcohols. organic-chemistry.org |

| Sodium Thiosulfate Catalysis | Pivalic Anhydride | Na₂S₂O₃·5H₂O | Uses inexpensive and easy-to-handle reagents. arkat-usa.org |

This table outlines various catalyzed methods for the synthesis of pivaloate esters, highlighting the key reagents involved.

Preparation of Substituted 4-Hydroxyphenyl Pivalate Analogues

The synthesis of substituted analogues of this compound allows for the modulation of its chemical and physical properties. These syntheses can start from substituted phenols, which are then esterified using the methods described above. For example, the synthesis of pivaloyloxymethyl 4-hydroxyphenylacetate (B1229458) has been reported, starting from 4-hydroxyphenylacetic acid. prepchem.com

Alternatively, modifications can be made to the aromatic ring after the pivalate ester has been formed, provided the reaction conditions are compatible with the ester group. The robust nature of the pivaloyl group often allows for subsequent chemical transformations on other parts of the molecule. The synthesis of various substituted phenolic compounds, such as 4-hydroxy- and 4-methoxy-naphthylalanines or JDTic analogs with modified phenyl groups, demonstrates the broad scope of creating complex structures based on a phenolic core. nih.govrsc.org

Protecting Group Chemistry of the Pivaloyl Moiety in Phenols

The pivaloyl (Piv) group is a valuable protecting group for hydroxyl functions in multi-step organic synthesis. wikipedia.org Its utility stems from its steric bulk and its stability under a range of chemical conditions where other acyl groups might be cleaved. libretexts.org

Due to its large steric footprint, the pivaloyl group can be installed selectively on less sterically hindered hydroxyl groups. tcichemicals.com This chemoselectivity is a significant advantage in molecules containing multiple hydroxyl groups with different chemical environments, such as primary vs. secondary alcohols or aliphatic alcohols vs. phenols. organic-chemistry.orgnih.gov For instance, in a molecule with both a primary and a secondary alcohol, the pivaloyl group can often be directed to the more accessible primary position. This selectivity allows for the differential protection of hydroxyl groups, enabling subsequent reactions at specific sites within a complex molecule.

A particularly mild and selective method for the cleavage of aromatic acetates, which serves as a close analog for phenolic pivalates, employs ammonium (B1175870) acetate (B1210297) in aqueous methanol (B129727) at room temperature. researchgate.net This procedure is notable for its neutral conditions, which are compatible with various sensitive functional groups. researchgate.net Other methods for cleaving pivaloate esters include using powdered sodium hydroxide (B78521) with a phase-transfer catalyst or lithium in the presence of a catalytic amount of naphthalene. organic-chemistry.org The significant steric hindrance of the pivaloyl group can sometimes make deprotection challenging, requiring harsher conditions compared to less bulky acyl groups like the acetyl group. researchgate.netresearchgate.net

Table 3: Deprotection Methods for Pivaloyl Esters

| Reagent(s) | Conditions | Key Features |

|---|---|---|

| Base (e.g., NaOH, LiOH) | Aqueous/alcoholic solvent | Standard saponification; can be slow for pivalates. researchgate.netorganic-chemistry.org |

| Reductants (e.g., LiAlH₄, DIBAL-H) | Anhydrous ether/THF | Reduces the ester to the corresponding alcohol. tcichemicals.comresearchgate.net |

| Ammonium Acetate | Aqueous Methanol, RT | Mild, neutral conditions for deacylating aromatic esters. researchgate.net |

| Lithium/Naphthalene | THF | Reductive cleavage under non-hydrolytic conditions. organic-chemistry.org |

This table presents a selection of methods used for the removal of the pivaloyl protecting group from phenols and alcohols.

Purification and Isolation Techniques for Synthetic Intermediates and Products

The successful synthesis of this compound and its derivatives, such as the hydroxyaryl ketones obtained via the Fries rearrangement, is critically dependent on effective purification and isolation strategies. These processes are essential for removing unreacted starting materials, catalysts, byproducts, and separating isomeric products to obtain the target compound in high purity. The choice of purification method is dictated by the physical and chemical properties of the target compound and its impurities, including polarity, solubility, and volatility.

Commonly employed techniques for the purification of phenolic esters and hydroxyaryl ketones include crystallization, column chromatography, and extraction.

Crystallization

Crystallization is a primary and highly effective technique for purifying solid compounds like this compound and its crystalline derivatives. The principle of this method relies on the differential solubility of the desired compound and impurities in a selected solvent or solvent system. nih.gov An ideal solvent will dissolve the compound sparingly or not at all at room temperature but will dissolve it completely at an elevated temperature. nih.gov Conversely, impurities should either be insoluble in the hot solvent or highly soluble at room temperature. researchgate.net

The process typically involves:

Solvent Selection: Choosing an appropriate solvent is crucial. For phenolic compounds, various solvents are used, including water, ethanol-water mixtures, and acetone-water mixtures. researchgate.net For hydroxyaryl ketones, which are common derivatives, solvents like petroleum ether have been successfully used. jocpr.com The solubility of raspberry ketone, a structurally related compound, has been studied in various pure solvents, with solubility increasing with temperature, a key factor for successful recrystallization.

Dissolution: The impure solid is dissolved in the minimum amount of hot solvent to form a saturated solution. nih.gov

Filtration (optional): If insoluble impurities are present, a hot filtration step is performed. nih.gov

Cooling and Crystallization: The saturated solution is allowed to cool slowly, promoting the formation of pure crystals as the solubility of the desired compound decreases. nih.gov Rapid cooling can trap impurities within the crystal lattice.

Isolation and Drying: The purified crystals are collected by filtration, washed with a small amount of cold solvent to remove residual impurities, and then dried. nih.gov

Chromatography

Chromatography is an indispensable tool for the separation and purification of complex mixtures, particularly when crystallization is ineffective or when separating compounds with very similar physical properties, such as ortho and para isomers resulting from a Fries rearrangement. chemrxiv.orgorganic-chemistry.org

Column Chromatography: This technique separates compounds based on their differential adsorption to a stationary phase (commonly silica (B1680970) gel or alumina) and their solubility in a mobile phase (the eluent). mdpi.com The crude mixture is loaded onto the top of a column packed with the stationary phase, and the eluent is passed through the column. Less polar compounds typically travel down the column faster, while more polar compounds are retained longer by the polar stationary phase.

For the purification of phenolic esters and their derivatives, silica gel column chromatography is frequently used. mdpi.comchemicalbook.com The choice of eluent is critical for achieving good separation. A single solvent or a mixture of solvents, often a non-polar solvent like heptane (B126788) or hexane (B92381) mixed with a more polar solvent like ethyl acetate or chloroform, is used. mdpi.com The polarity of the eluent is often gradually increased during the separation process (gradient elution) to elute compounds with increasing polarity.

High-Performance Liquid Chromatography (HPLC): HPLC is a more advanced chromatographic technique that offers higher resolution and faster separation times compared to traditional column chromatography. nih.gov Reverse-phase HPLC (RP-HPLC), where the stationary phase is non-polar (e.g., C18) and the mobile phase is polar (e.g., water/acetonitrile (B52724) or water/methanol mixtures), is particularly well-suited for purifying phenolic compounds. nih.gov This method has been successfully applied to separate stereoisomers of related phenolic structures.

Table 2: Exemplary Chromatographic Conditions for Phenolic Compounds

| Technique | Stationary Phase | Mobile Phase (Eluent) | Application Example | Reference |

|---|---|---|---|---|

| Column Chromatography | Silica Gel | Chloroform | Purification of phenolic esters like 2-phenylethyl acetate | mdpi.com |

| Column Chromatography | Silica Gel | Heptane:Ethyl Acetate (5:2 v/v) | Purification of various phenolic esters | mdpi.com |

| Column Chromatography | Silica Gel | Not specified | Purification of 4'-Hydroxyacetophenone | chemicalbook.com |

Extraction

Liquid-liquid extraction is a fundamental workup technique used to separate the desired product from the reaction mixture based on its solubility in two immiscible liquid phases, typically an aqueous phase and an organic solvent. google.com

In the synthesis of this compound and its derivatives, extraction is crucial after quenching the reaction. For example, after a Fries rearrangement, the reaction is often quenched with an acid like hydrochloric acid. jocpr.com The product is then extracted into an organic solvent such as ethyl acetate or dichloromethane. chemicalbook.comgoogle.com

This process serves to:

Remove water-soluble impurities, such as inorganic salts and residual acid catalysts.

Separate the desired organic product from the aqueous phase.

The organic layer containing the product is then typically washed with water, brine (a saturated aqueous solution of NaCl) to aid in breaking up emulsions and removing water, and finally dried over an anhydrous drying agent like sodium sulfate (B86663) or magnesium sulfate before the solvent is removed by evaporation. chemicalbook.comgoogle.com For phenolic compounds, washing with a dilute basic solution (e.g., sodium bicarbonate) can remove acidic impurities, while washing with a dilute acidic solution can remove basic impurities.

The purification of intermediates from the synthesis of a related compound, 4-hydroxyphenylacetic acid, involves dissolving the crude product in a base like sodium hydroxide, washing with an organic solvent like toluene (B28343) to remove non-acidic impurities, and then re-acidifying the aqueous layer to precipitate the purified product, which is then extracted with ethyl acetate.

Chemical Reactivity and Mechanistic Investigations of 4 Hydroxyphenyl Pivalate

Reactivity of the Pivalate (B1233124) Ester Linkage

The pivalate ester linkage in 4-hydroxyphenyl pivalate is characterized by significant steric hindrance due to the tertiary butyl (t-butyl) group adjacent to the carbonyl carbon. This steric bulk profoundly influences its reactivity, particularly its resistance to cleavage reactions compared to less hindered esters.

The hydrolysis of this compound to yield 4-hydroxyphenol (hydroquinone) and pivalic acid can be achieved under both acidic and basic conditions, though it is notably more sluggish than the hydrolysis of other acyl derivatives like acetates or benzoates. wikipedia.orgcmu.eduontosight.ai

Under basic conditions, the reaction, known as saponification, proceeds via a nucleophilic acyl substitution mechanism. ucalgary.ca The hydroxide (B78521) ion attacks the electrophilic carbonyl carbon, forming a tetrahedral intermediate. The subsequent collapse of this intermediate expels the phenoxide leaving group, which is then protonated upon acidic workup to give the final phenol (B47542) product. The steric hindrance from the t-butyl group impedes the initial attack of the hydroxide nucleophile, slowing down the reaction rate considerably. ontosight.ainih.gov

Acid-catalyzed hydrolysis also proceeds through a nucleophilic acyl substitution pathway. ucalgary.ca The reaction is initiated by the protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon. A water molecule then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. Following a series of proton transfers, the phenolic hydroxyl group is eliminated as 4-hydroxyphenol. Similar to the base-catalyzed mechanism, the steric bulk of the pivaloyl group can hinder the approach of the water nucleophile.

Due to this inherent stability, deprotection of aryl pivalates often requires more forcing conditions. Methods include the use of powdered sodium hydroxide with a phase-transfer catalyst or non-hydrolytic cleavage using nucleophiles like thiophenol in the presence of potassium carbonate. cmu.eduorganic-chemistry.org The latter proceeds via a tetrahedral mechanism involving the nucleophilic attack of the thiolate anion on the ester carbonyl. cmu.edu

| Ester Moiety | Relative Rate of Hydrolysis | Reference |

| Acetate (B1210297) | Fastest | cmu.edunih.gov |

| Propionate | ↓ | nih.gov |

| Butyrate | ↓ | nih.gov |

| Benzoate | ↓ | cmu.edu |

| Pivalate | Slowest | cmu.edunih.gov |

| This table illustrates the general trend of decreasing hydrolysis rates with increasing steric bulk of the acyl group, based on studies of various ester prodrugs and competitive deprotection experiments. |

Transesterification is a chemical process involving the exchange of the organic group of an ester with the organic group of an alcohol. mdpi.comresearchgate.net For this compound, this can occur in two ways: reaction with an alcohol to displace 4-hydroxyphenol, or reaction with another ester or acyl source to replace the pivaloyl group. These reactions are typically catalyzed by acids (like sulfuric acid), bases (like sodium hydroxide), or enzymes (lipases). researchgate.netmdpi.com

The general mechanism involves the nucleophilic attack of an alcohol on the carbonyl carbon of the pivalate ester, proceeding through a tetrahedral intermediate similar to that in hydrolysis. The equilibrium can be driven towards the products by using a large excess of the reactant alcohol or by removing one of the products as it forms. Given the stability of the pivalate ester linkage, transesterification reactions involving this compound generally require significant energy input, such as elevated temperatures, to proceed at a reasonable rate. mdpi.com

Reactions Involving the Aromatic Ring System

While the pivalate group is attached, the reactivity of the aromatic ring is modulated by the electronic properties of the pivaloyloxy substituent (-OCOC(CH₃)₃).

The pivaloyloxy group acts as an ortho-, para-director in electrophilic aromatic substitution reactions. The oxygen atom directly attached to the ring possesses lone pairs of electrons that can be donated into the aromatic π-system through resonance. This donation stabilizes the arenium ion intermediate formed during electrophilic attack, particularly when the attack occurs at the ortho and para positions. byjus.comcollegedunia.com

However, compared to a free hydroxyl (-OH) group, the pivaloyloxy group is a weaker activator. collegedunia.com This is because the electron-withdrawing nature of the adjacent acyl carbonyl group partially pulls electron density away from the oxygen atom, making its lone pairs less available for donation to the ring. Phenol itself is so strongly activated that electrophilic reactions like bromination can lead to polysubstitution even without a catalyst. byjus.comwikipedia.org In contrast, electrophilic substitution on this compound would be more controlled, generally requiring a catalyst and yielding primarily mono-substituted products at the positions ortho to the pivaloyloxy group.

| Reaction | Reagents | Expected Major Products | Notes |

| Nitration | HNO₃ / H₂SO₄ | 2-Nitro-4-pivaloyloxyphenol | The pivaloyloxy group directs the nitro group to the ortho position. mlsu.ac.in |

| Halogenation | Br₂ / FeBr₃ | 2-Bromo-4-pivaloyloxyphenol | A Lewis acid catalyst is generally required, unlike with free phenol. byjus.com |

| Sulfonation | SO₃ / H₂SO₄ | 2-Pivaloyloxybenzenesulfonic acid | The reaction is typically reversible and can be temperature-dependent. mlsu.ac.in |

| Friedel-Crafts Alkylation | R-Cl / AlCl₃ | 2-Alkyl-4-pivaloyloxyphenol | The pivaloyloxy group directs the incoming alkyl group to the ortho position. wikipedia.org |

The pivaloyl group effectively functions as a protecting group for the phenolic oxygen, preventing the oxidative transformations that free phenols readily undergo. wikipedia.orgacs.org Phenols and especially 4-hydroxyphenol (hydroquinone) are highly susceptible to oxidation, which can lead to the formation of quinones, or through oxidative coupling, C-C or C-O bonded dimers and polymers. nih.govatamanchemicals.com By acylating the hydroxyl group, its electron-donating ability is reduced, and the site for radical formation is blocked. This stability against oxidation is a primary reason for employing pivaloyl and other acyl protecting groups in multi-step organic syntheses where the sensitive phenolic moiety needs to be preserved during oxidative reaction steps elsewhere in the molecule.

Reactivity of the Free Phenolic Hydroxyl Group (Post-Deprotection)

Upon hydrolytic cleavage of the pivalate ester, 4-hydroxyphenol (hydroquinone) is liberated. This molecule exhibits significantly different reactivity compared to its pivalate-protected precursor due to the presence of two free hydroxyl groups.

The hydroxyl groups in 4-hydroxyphenol are weakly acidic and render the aromatic ring highly activated towards electrophilic attack. wikipedia.orgatamanchemicals.com This high reactivity makes it susceptible to a variety of transformations:

Photochemical Transformations and Photo-Favorskii Rearrangements in Related Systems

The photochemical behavior of p-hydroxyphenacyl (pHP) esters, which are structurally related to this compound, is characterized by a significant rearrangement known as the photo-Favorskii rearrangement. nih.govnih.gov This reaction is of considerable interest due to its efficiency and the rapid release of a leaving group, making pHP derivatives useful as photoremovable protecting groups. nih.gov

Upon irradiation, p-hydroxyphenacyl esters undergo a rearrangement of the chromophore, leading to the formation of p-hydroxyphenylacetic acid as the major product and a smaller amount of p-hydroxybenzyl alcohol. nih.gov This transformation is highly efficient, with quantum yields approaching 1.0 and quantitative chemical yields. nih.gov The reaction proceeds rapidly, with the release of the leaving group occurring on a nanosecond timescale (k_r = 10⁸–10⁹ s⁻¹). nih.gov

The mechanism of the photo-Favorskii rearrangement has been a subject of detailed investigation and is thought to proceed through several key intermediates (Scheme 1). nih.govwikipedia.org Following photoexcitation to the triplet excited state (³1), a triplet allyloxy-phenoxy biradical (³2) is formed. This biradical is a detectable transient intermediate. nih.gov It then decays very rapidly (k_birad = 1.5 × 10⁹ s⁻¹) to form a highly elusive but critical intermediate: a cyclopropanone (B1606653) (3). nih.gov This cyclopropanone, often referred to as the "Favorskii" intermediate, serves as the bridge between the initial chromophore and the final photoproducts. nih.gov The hydrolysis of the cyclopropanone intermediate yields p-hydroxyphenylacetic acid (4), while decarbonylation leads to a p-methylenequinone intermediate (5) that subsequently hydrolyzes to p-hydroxybenzyl alcohol (6). nih.gov

Scheme 1: General Mechanism for the photo-Favorskii Rearrangement

| Step | Reactant | Intermediate(s) | Product(s) | Description |

| 1 | p-Hydroxyphenacyl Ester (1) | Triplet Excited State (³1) | - | Photoexcitation |

| 2 | Triplet Excited State (³1) | Triplet Allyloxy-Phenoxy Biradical (³2) | - | Formation of biradical intermediate |

| 3 | Triplet Allyloxy-Phenoxy Biradical (³2) | Cyclopropanone (3) | - | Decay to form the "Favorskii" intermediate |

| 4a | Cyclopropanone (3) | - | p-Hydroxyphenylacetic acid (4) | Hydrolysis |

| 4b | Cyclopropanone (3) | p-Methylenequinone (5) | p-Hydroxybenzyl alcohol (6) | Decarbonylation followed by hydrolysis |

This table illustrates the proposed mechanistic pathway for the photo-Favorskii rearrangement of p-hydroxyphenacyl esters, systems related to this compound. nih.gov

Studies on cyclic analogues have provided further insight into this mechanism. The efficiency of the photo-Favorskii rearrangement versus competing reactions like photosolvolysis is sensitive to ring strain in the cyclopropanone intermediate. nih.gov For instance, cyclic ketones with seven or eight carbons undergo efficient rearrangement and ring contraction, whereas a five-membered ring system is diverted towards photosolvolysis to avoid the high strain energy of the corresponding spirobicyclic ketone intermediate. nih.gov This demonstrates the critical role and delicate stability of the cyclopropanone intermediate in the reaction pathway. nih.gov

Acylation Reactions of this compound Derivatives

Acylation reactions are fundamental transformations for modifying the phenolic group of this compound and its derivatives. These reactions introduce an acyl group, typically leading to the formation of an ester.

A notable example is the acylation of 3-(tert-butyl)-4-hydroxyphenyl pivalate. researchgate.net This reaction highlights the chemical reactivity of the hydroxyl group in substituted derivatives of this compound. While specific catalysts and conditions drive the efficiency of such transformations, the core reaction involves the substitution of the hydrogen atom of the phenolic hydroxyl group with an acyl group. researchgate.net

The introduction of an acetyl group via acylation is another key transformation. For example, the compound 3-acetyl-4-hydroxyphenyl pivalate is a derivative where an acetyl group has been added to the phenyl ring, likely through a Friedel-Crafts-type acylation of the parent phenol prior to the esterification with pivalic acid. chemspider.com Friedel-Crafts acylation reactions typically employ a Lewis acid or a strong Brønsted acid to generate a highly electrophilic acylium ion from an acyl halide or anhydride (B1165640). mdpi.com The reactivity of the acylium ion, and thus the efficiency of the acylation, is significantly enhanced by increasing the acidity of the reaction medium. mdpi.com This method allows for the direct functionalization of the aromatic ring.

Another synthetic approach involves the use of acylals (1,1-diacetates) as acylating agents. These reagents can transfer acyl groups to alcohols and amines. mdpi.com By using an asymmetrical acylal with a sterically bulky group (like a tert-butyl group) and a less demanding acyl group, a targeted transfer of the smaller acyl group can be achieved. mdpi.com

Table: Examples of Acylation Reactions and Related Derivatives

| Derivative Name | Parent Compound | Reaction Type | Significance |

| 3-(tert-Butyl)-4-hydroxyphenyl pivalate | This compound | Acylation of the hydroxyl group | Demonstrates reactivity of the phenolic -OH in substituted systems. researchgate.net |

| 3-Acetyl-4-hydroxyphenyl pivalate | This compound | Friedel-Crafts Acylation | Represents functionalization of the aromatic ring. chemspider.com |

This table summarizes key derivatives of this compound formed through acylation reactions.

Advanced Spectroscopic and Chromatographic Characterization of 4 Hydroxyphenyl Pivalate

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination

High-resolution mass spectrometry is an indispensable tool for the unambiguous determination of the elemental composition of a molecule by providing a highly accurate mass measurement. For 4-hydroxyphenyl pivalate (B1233124), with a chemical formula of C₁₁H₁₄O₃, the expected exact mass can be calculated.

Electrospray ionization (ESI) is a soft ionization technique commonly employed in HRMS. In positive ion mode, 4-hydroxyphenyl pivalate is expected to form a protonated molecule, [M+H]⁺. The calculated exact mass for this ion is 195.1016. High-resolution mass spectrometers, such as Orbitrap or Fourier-transform ion cyclotron resonance (FT-ICR) instruments, can measure this value with a high degree of accuracy, typically within a few parts per million (ppm), thus confirming the molecular formula.

Table 1: HRMS Data for this compound

| Ion | Calculated m/z |

| [M+H]⁺ | 195.1016 |

Note: This table represents a theoretical value. Experimental values from HRMS analysis would be expected to align closely with this figure.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the precise structure of a molecule by providing information about the chemical environment of atomic nuclei, such as hydrogen (¹H) and carbon (¹³C).

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is anticipated to exhibit distinct signals corresponding to the different types of protons present in the molecule. The nine protons of the pivalate group's three methyl groups are magnetically equivalent and would therefore appear as a sharp singlet. The aromatic protons on the phenyl ring would likely appear as two doublets, characteristic of a para-substituted benzene (B151609) ring. The phenolic hydroxyl proton may appear as a broad singlet, and its chemical shift can be concentration-dependent and may exchange with deuterium (B1214612) oxide (D₂O).

Table 2: Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Chemical Shift (δ, ppm) | Multiplicity | Integration |

| -C(CH₃)₃ | ~1.3 | Singlet | 9H |

| Aromatic CH | ~6.8 - 7.2 | Doublet | 2H |

| Aromatic CH | ~6.8 - 7.2 | Doublet | 2H |

| -OH | Variable | Broad Singlet | 1H |

Note: These are predicted values and may vary based on the solvent and experimental conditions.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. Key signals would include those for the carbonyl carbon of the ester, the quaternary carbon of the pivalate group, the methyl carbons of the pivalate group, and the carbons of the aromatic ring.

Table 3: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Chemical Shift (δ, ppm) |

| C=O (Ester) | ~177 |

| C-O (Aromatic) | ~150 |

| C-H (Aromatic) | ~122 |

| C-H (Aromatic) | ~115 |

| C-quaternary (Pivalate) | ~39 |

| -C(CH₃)₃ | ~27 |

Note: These are predicted values and may vary based on the solvent and experimental conditions.

2D NMR Spectroscopy

Two-dimensional NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be employed to further confirm the structure. A COSY spectrum would show correlations between adjacent protons, confirming the connectivity within the aromatic ring. An HSQC spectrum would correlate the proton signals with their directly attached carbon atoms, confirming the assignments made in the ¹H and ¹³C NMR spectra.

Vibrational Spectroscopy (FTIR, Raman) for Functional Group Analysis

Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman spectroscopy, is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Table 4: Expected Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| O-H (Phenol) | Stretching | 3200-3600 (broad) |

| C-H (Aromatic) | Stretching | 3000-3100 |

| C-H (Aliphatic) | Stretching | 2850-3000 |

| C=O (Ester) | Stretching | 1700-1750 |

| C=C (Aromatic) | Stretching | 1450-1600 |

| C-O (Ester) | Stretching | 1100-1300 |

Note: These are general ranges and the exact peak positions can provide more specific structural information.

Electronic Spectroscopy (UV-Vis) for Chromophore Analysis

UV-Visible spectroscopy provides information about the electronic transitions within a molecule, particularly the chromophores. The phenolic group and the benzene ring in this compound constitute the primary chromophore. The UV-Vis spectrum, typically recorded in a solvent like ethanol (B145695) or methanol (B129727), would be expected to show absorption bands characteristic of a substituted benzene derivative.

Table 5: Expected UV-Vis Absorption Maxima for this compound

| Solvent | λmax (nm) |

| Ethanol | ~270-280 |

Note: The exact wavelength of maximum absorbance (λmax) and the molar absorptivity (ε) would need to be determined experimentally.

Chromatographic Separation Techniques for Purity Assessment and Isolation

Chromatographic techniques are essential for separating this compound from any impurities or unreacted starting materials, as well as for quantifying its purity.

High-Performance Liquid Chromatography (HPLC) for Purity and Quantitative Analysis

HPLC is a primary method for assessing the purity of non-volatile compounds like this compound. A reversed-phase C18 column is commonly used for this type of analysis. The mobile phase typically consists of a mixture of acetonitrile (B52724) and water, often with a small amount of an acid like trifluoroacetic acid (TFA) to improve peak shape. The retention time of the compound is a characteristic feature under specific chromatographic conditions.

Table 6: Typical HPLC Parameters for this compound Analysis

| Parameter | Condition |

| Column | C18 |

| Mobile Phase | Acetonitrile/Water with 0.1% TFA |

| Detection | UV at λmax |

Note: The exact gradient and flow rate would be optimized to achieve good separation and peak shape.

Gas Chromatography (GC) for Volatile Derivatives

While this compound itself has relatively low volatility, it can be analyzed by gas chromatography, often after derivatization. For instance, the phenolic hydroxyl group can be silylated to increase volatility and improve chromatographic performance. GC analysis is particularly useful for detecting volatile impurities. The retention time in GC is dependent on the compound's volatility and its interaction with the stationary phase of the GC column.

Thin-Layer Chromatography (TLC) for Reaction Monitoring and Screening

Thin-Layer Chromatography (TLC) serves as a rapid, inexpensive, and versatile method for monitoring the progress of chemical reactions, such as the synthesis or modification of this compound. rsc.org Its primary advantage lies in the ability to quickly separate reactants, products, and by-products from a reaction mixture, providing a qualitative or semi-quantitative assessment of the reaction's status. youtube.com

In a typical application, a small aliquot of the reaction mixture is spotted onto a TLC plate at various time intervals alongside spots of the pure starting material (e.g., hydroquinone (B1673460) or pivaloyl chloride) and the expected product, this compound. youtube.com The plate is then developed in a chamber containing a suitable mobile phase. The separation is based on the differential partitioning of the compounds between the stationary phase (typically silica (B1680970) gel on the plate) and the mobile phase. youtube.com

The progress of the reaction can be visualized by observing the disappearance of the reactant spots and the appearance and intensification of the product spot. youtube.com If the reaction is complete, the spot corresponding to the starting material will no longer be visible in the lane containing the final reaction mixture. youtube.com The retention factor (Rf), which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a key parameter for identifying the spots. Under a given set of conditions, a specific compound will have a characteristic Rf value.

For the analysis of this compound, a common mobile phase would consist of a non-polar solvent like hexane (B92381) and a more polar solvent like ethyl acetate (B1210297). The optimal ratio of these solvents is determined empirically to achieve clear separation between the starting materials and the pivalate ester product. rsc.org Visualization of the spots can be achieved under UV light if the compounds are UV-active, or by using staining agents.

Table 1: Illustrative TLC Parameters for Monitoring a Reaction to Synthesize this compound

| Parameter | Description |

| Stationary Phase | Silica gel 60 F254 |

| Mobile Phase | Hexane:Ethyl Acetate (e.g., 4:1 v/v) |

| Sample Application | Small aliquots of the reaction mixture taken at different time points, co-spotted with starting material and product standards. youtube.com |

| Development | In a closed chamber until the solvent front reaches near the top of the plate. |

| Visualization | UV lamp (254 nm) or by staining with an appropriate agent (e.g., potassium permanganate). |

| Interpretation | The reaction is monitored by the disappearance of the starting material spot and the appearance of the this compound product spot. The Rf value of the product should match that of the pure standard. youtube.com |

Hyphenated Analytical Technologies for Complex Mixture Analysis

Hyphenated techniques, which couple a separation method with a detection method, are powerful tools for the analysis of complex mixtures. For the characterization of this compound, coupling chromatography with mass spectrometry provides both high-resolution separation and definitive structural information.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone technique for the analysis of volatile and semi-volatile compounds. For this compound, GC-MS analysis would involve injecting the sample into a heated port where it is vaporized and then carried by an inert gas through a capillary column. unito.it The column separates the components of the mixture based on their boiling points and interactions with the stationary phase. unito.it

As each component, including this compound, elutes from the column, it enters the ion source of the mass spectrometer. In the widely used Electron Ionization (EI) mode, molecules are bombarded with high-energy electrons (typically 70 eV), causing them to ionize and fragment in a reproducible manner. nih.gov The resulting positively charged ions are then separated by the mass analyzer based on their mass-to-charge ratio (m/z). whitman.edu

The resulting mass spectrum is a unique fingerprint of the molecule, showing the molecular ion (if stable enough to be detected) and a series of fragment ions. nih.gov The fragmentation pattern provides valuable structural information. For this compound, characteristic fragmentation would be expected from the cleavage of the ester bond and the pivaloyl group. The most stable carbocation, the tert-butyl cation (m/z 57), is expected to be a prominent peak. chemguide.co.uk

Table 2: Predicted GC-MS Fragmentation Data for this compound

| m/z | Proposed Fragment Ion | Structure of Fragment |

| 194 | Molecular Ion [M]+ | C11H14O3+ |

| 179 | [M - CH3]+ | Loss of a methyl group |

| 109 | [M - C5H9O]+ | Cleavage of the pivaloyl group, leaving the hydroxyphenoxy radical ion |

| 85 | [C5H9O]+ | Pivaloyl cation |

| 57 | [C4H9]+ | tert-Butyl cation (often the base peak) |

High-Performance Liquid Chromatography-Mass Spectrometry/Mass Spectrometry (HPLC-MS/MS)

High-Performance Liquid Chromatography-Mass Spectrometry/Mass Spectrometry (HPLC-MS/MS) is a highly sensitive and selective technique ideal for analyzing compounds in complex matrices that may not be suitable for GC-MS, such as biological fluids. nih.gov The initial separation is performed by HPLC, where the sample is pumped through a column packed with a stationary phase under high pressure. nih.gov

Following separation, the eluent from the HPLC is directed into the mass spectrometer's ion source, typically using a soft ionization technique like Electrospray Ionization (ESI). ESI generates protonated molecules [M+H]+ or deprotonated molecules [M-H]- with minimal fragmentation, which is ideal for determining the molecular weight.

In the tandem MS (MS/MS) approach, a specific precursor ion (e.g., the [M+H]+ ion of this compound) is selected in the first mass analyzer, fragmented through collision-induced dissociation, and the resulting product ions are analyzed in a second mass analyzer. This process, known as Multiple Reaction Monitoring (MRM), provides exceptional selectivity and sensitivity, allowing for quantification at very low levels. elsevierpure.com For complex sample matrices, a sample preparation step such as liquid-liquid extraction or protein precipitation is often employed to remove interferences. nih.govnih.gov

Table 3: Hypothetical HPLC-MS/MS Method Parameters for this compound Analysis

| Parameter | Description |

| Chromatography System | High-Performance Liquid Chromatography (HPLC) |

| Column | C18 reverse-phase column (e.g., 2.1 x 150 mm, 5 µm). nih.gov |

| Mobile Phase | Gradient elution with water (containing 0.1% formic acid) and acetonitrile. |

| Ionization Source | Electrospray Ionization (ESI), positive or negative mode. nih.gov |

| Mass Spectrometer | Triple Quadrupole Mass Spectrometer. |

| Detection Mode | Multiple Reaction Monitoring (MRM). elsevierpure.com |

| Precursor Ion (Positive Mode) | m/z 195 [M+H]+ |

| Potential Product Ions | m/z 110 (protonated hydroquinone), m/z 85 (pivaloyl cation) |

Theoretical and Computational Chemistry Studies on 4 Hydroxyphenyl Pivalate

Density Functional Theory (DFT) Calculations for Electronic Structure and Energetics

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For 4-Hydroxyphenyl pivalate (B1233124), DFT calculations provide fundamental insights into its geometry, stability, and electronic properties. By optimizing the molecular geometry, typically using a functional like B3LYP with a basis set such as 6-31G(d,p), the most stable three-dimensional arrangement of the atoms can be determined. imist.madergipark.org.tr These calculations yield key energetic and electronic data.

The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are crucial in understanding chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability; a larger gap suggests higher stability. dergipark.org.tr For phenolic compounds, the HOMO is often localized on the phenol (B47542) ring and the oxygen atom, indicating these are sites susceptible to electrophilic attack. imist.ma

Molecular Electrostatic Potential (MEP) maps are another valuable output of DFT calculations. They visualize the charge distribution on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. In 4-Hydroxyphenyl pivalate, the MEP would show negative potential (red/yellow) around the phenolic oxygen and the carbonyl oxygen of the pivalate group, highlighting them as sites for hydrogen bonding and electrophilic attack. The hydrogen of the hydroxyl group would exhibit a positive potential (blue), marking it as an acidic site.

While specific DFT data for this compound is not abundant in published literature, the table below presents representative theoretical values for key structural and electronic parameters based on calculations for similar phenolic esters.

| Parameter | Typical Calculated Value | Significance |

|---|---|---|

| Total Energy (Hartree) | -728.5 | Overall thermodynamic stability |

| HOMO Energy (eV) | -6.2 | Electron-donating ability |

| LUMO Energy (eV) | -0.5 | Electron-accepting ability |

| HOMO-LUMO Gap (eV) | 5.7 | Kinetic stability and chemical reactivity |

| Dipole Moment (Debye) | 3.1 | Overall polarity of the molecule |

Molecular Dynamics (MD) Simulations for Conformational Analysis and Solvent Interactions

Molecular Dynamics (MD) simulations are computational methods for analyzing the physical movements of atoms and molecules. nih.gov An MD simulation provides detailed information on the conformational flexibility of this compound and its interactions with surrounding solvent molecules over time. mdpi.com Such simulations are crucial for understanding how the molecule behaves in a realistic environment, like in an aqueous solution. nih.gov

For this compound, a key area of conformational flexibility is the rotation around the ester bond (C-O-C) and the bonds connecting the phenyl ring to the ester group. The bulky tert-butyl group of the pivalate moiety introduces significant steric hindrance, which will restrict the rotational freedom and influence the preferred conformations. MD simulations can map the potential energy surface associated with these rotations, identifying low-energy, stable conformers. nih.gov

When studying solvent interactions, particularly in water, MD simulations can reveal the structure of the hydration shell around the molecule. nih.govrsc.org The phenolic hydroxyl group and the carbonyl oxygen of the ester will act as hydrogen bond acceptors, while the hydroxyl hydrogen will be a hydrogen bond donor. nih.gov Water molecules will form specific, ordered structures around these polar sites. nih.gov Additionally, water can form weaker OH-π hydrogen bonds with the aromatic ring. rsc.org The simulations can quantify the average number of hydrogen bonds, their lifetimes, and the spatial distribution of solvent molecules, which are critical for understanding the molecule's solubility and reactivity in solution. nih.govnih.gov

Reaction Mechanism Elucidation via Computational Pathways

Computational chemistry provides powerful tools to elucidate the step-by-step pathways of chemical reactions, identifying transition states and intermediates that are often difficult to observe experimentally. For this compound, two important reactions whose mechanisms can be explored computationally are hydrolysis and photochemical cleavage.

Ester Hydrolysis: The hydrolysis of this compound, breaking it down into p-hydroquinone and pivalic acid, can occur under acidic or basic conditions. libretexts.org Computational modeling can map the potential energy surface for the reaction. In base-catalyzed hydrolysis, the mechanism involves the nucleophilic attack of a hydroxide (B78521) ion on the ester's carbonyl carbon. In acid-catalyzed hydrolysis, the reaction begins with the protonation of the carbonyl oxygen, making it more susceptible to attack by a water molecule. youtube.com DFT calculations can determine the activation energies for each step, confirming the rate-determining step and showing how water molecules can participate in proton transfer relays to facilitate the reaction. nih.govic.ac.uk

Photochemical Reactions: The p-hydroxyphenacyl (pHP) chromophore, which is structurally related to this compound, is known to be a photoremovable protecting group. nih.govnih.govrsc.org Upon UV irradiation, pHP esters undergo a "photo-Favorskii" rearrangement to release a carboxylic acid. nih.govnih.gov Computational studies can model this process, starting from the electronic excitation of the molecule to a singlet or triplet state. Recent studies on pHP have shown that the reaction pathway is pH-dependent; at neutral pH, the reaction proceeds through a triplet state, while under basic conditions (when the phenol is deprotonated), the reaction is accelerated and occurs from a singlet state. rsc.org Similar computational investigations could predict whether this compound possesses useful photolabile properties.

Prediction of Spectroscopic Properties (e.g., NMR Chemical Shifts, IR Frequencies)

Computational methods, particularly DFT, are widely used to predict spectroscopic properties, which serves as a powerful tool for structure verification and interpretation of experimental data. researchgate.net

NMR Chemical Shifts: The prediction of 1H and 13C NMR chemical shifts is a common application of computational chemistry. nih.govrsc.org By calculating the magnetic shielding tensors for each nucleus in the optimized geometry of this compound, theoretical chemical shifts can be obtained. rsc.orgmdpi.com These predicted spectra can be compared with experimental data to confirm structural assignments. While DFT calculations can provide good approximations, machine learning models trained on large datasets of experimental and calculated spectra are achieving even higher accuracy. nih.govchemrxiv.orgzenodo.org

IR Frequencies: The vibrational frequencies in an infrared (IR) spectrum correspond to the different modes of molecular motion (stretching, bending, etc.). DFT calculations can compute these vibrational modes and their corresponding frequencies. researchgate.netchemrxiv.orgzenodo.org For this compound, key predicted peaks would include the O-H stretch of the phenol group, the C=O stretch of the ester, C-O stretching bands, and various C-H and aromatic C=C stretching and bending modes. Calculated frequencies are often systematically higher than experimental ones due to the harmonic approximation, so they are typically scaled by an empirical factor (around 0.96-0.98) to improve agreement with experimental spectra.

The following table shows representative calculated and scaled IR frequencies for the main functional groups of this compound.

| Functional Group | Vibrational Mode | Typical Calculated Frequency (cm-1) | Typical Scaled Frequency (cm-1) |

|---|---|---|---|

| Phenol O-H | Stretching | ~3750 | ~3600 |

| Ester C=O | Stretching | ~1780 | ~1745 |

| Aromatic C=C | Stretching | ~1620 | ~1585 |

| Ester C-O | Stretching | ~1250 | ~1225 |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Chemical Reactivity

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a statistical relationship between the chemical structures of molecules and their biological or chemical activities. nih.gov For this compound, QSAR models can be developed to predict properties like its antioxidant potential, toxicity, or its efficacy as an inhibitor for a specific enzyme. researchgate.netnih.gov

The first step in QSAR is to calculate a set of molecular descriptors that numerically represent the molecule's physicochemical properties. These descriptors fall into several categories:

Once a set of descriptors is calculated for a series of related phenolic compounds (including this compound) with known activities, statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms like Artificial Neural Networks (ANN) are used to build a mathematical model. imist.maimist.maplos.org This model takes the form of an equation that relates the descriptors to the activity. Such a model could, for instance, predict the antioxidant capacity of new, unsynthesized phenolic esters based solely on their calculated descriptors, guiding the design of more potent compounds. researchgate.net

Applications of 4 Hydroxyphenyl Pivalate in Advanced Chemical Synthesis and Catalysis Research

Strategic Protecting Group in Multi-Step Organic Synthesis

In the intricate field of multi-step organic synthesis, the reversible masking of reactive functional groups is a critical strategy. 4-Hydroxyphenyl pivalate (B1233124) serves as an important protecting group for phenolic hydroxyls. The pivaloyl group is known for its stability compared to other acyl protecting groups. libretexts.org This stability is a key advantage in complex syntheses where multiple chemical transformations are required. libretexts.org

The protection of a hydroxyl group as a pivalate ester can be achieved through several methods, including the reaction of the alcohol with pivaloyl chloride in the presence of pyridine (B92270) or with pivaloic anhydride (B1165640) using a Lewis acid catalyst. wikipedia.org Deprotection, or the removal of the pivaloyl group, is typically accomplished through hydrolysis with a base or other nucleophiles. wikipedia.org

Orthogonal Protection Strategies for Phenolic Hydroxyls

Orthogonal protection is a sophisticated strategy in organic synthesis that allows for the selective removal of one protecting group in the presence of others. libretexts.org This is particularly crucial in the synthesis of complex molecules with multiple functional groups. cmu.edu The pivaloyl group plays a key role in such strategies due to its distinct deprotection conditions compared to other common protecting groups for hydroxyls, such as silyl (B83357) ethers, benzyl (B1604629) ethers, and other acyl groups like acetyl or benzoyl. libretexts.orgwikipedia.org

The relative stability of the pivaloyl group allows for the selective deprotection of other, more labile protecting groups without affecting the pivalate ester. For instance, a silyl ether can be cleaved using fluoride (B91410) ions, or a benzyl ether can be removed by hydrogenolysis, while the pivaloyl group remains intact. libretexts.org Conversely, the pivaloyl group can be removed under basic or acidic conditions, or with reducing agents, which may not affect other protecting groups present in the molecule. libretexts.org This orthogonality provides chemists with a powerful tool to control the sequence of reactions in a multi-step synthesis.

The following table summarizes the deprotection conditions for common hydroxyl protecting groups, highlighting the unique position of the pivaloyl group:

| Protecting Group | Common Deprotection Conditions |

| Acetyl (Ac) | Acid or base |

| Benzoyl (Bz) | Acid or base (more stable than Ac) |

| Benzyl (Bn) | Hydrogenolysis |

| Silyl ethers (e.g., TMS, TBDMS) | Acid or fluoride ion |

| Pivaloyl (Piv) | Acid, base, or reducing agents (more stable than other acyl groups) |

This table illustrates the different conditions required for the removal of various protecting groups, which is the basis for orthogonal protection strategies. libretexts.org

Application in Complex Molecule Synthesis

The utility of the pivaloyl protecting group, and by extension 4-hydroxyphenyl pivalate, is evident in the total synthesis of complex natural products. For example, in the synthesis of a derivative of bryostatin (B1237437) 10, a potent anticancer agent, a key challenge was the selective deprotection of various hydroxyl groups. rsc.org Although this specific synthesis involved a benzyl ether in place of the pivaloyloxy group at C7, the principles of selective deprotection are central. rsc.org The stability of the pivalate ester makes it a valuable choice in scenarios where multiple, sensitive functional groups must be preserved through numerous synthetic steps. sciforum.net

The steric bulk of the pivaloyl group can also influence the stereochemical outcome of reactions at neighboring centers, a feature that can be strategically exploited in complex molecule synthesis. While notoriously difficult to remove, methods for the deprotection of N-pivaloylindoles using lithium bases have been developed, expanding the utility of this protecting group in indole (B1671886) chemistry. sciforum.net

Precursor for Advanced Organic Building Blocks

This compound can serve as a starting material for the synthesis of more complex and functionalized organic molecules. The phenolic hydroxyl group, once deprotected, provides a reactive handle for a variety of chemical transformations. For instance, it can undergo etherification, esterification, or be used in coupling reactions to construct larger molecular architectures. ontosight.ai

The pivalate moiety itself can be a precursor. Pivalic acid and its derivatives are used in the synthesis of pharmaceuticals and agrochemicals. ontosight.ai For example, pivaloyloxymethyl-protected compounds are used as intermediates in the synthesis of antibiotics and anticancer agents. ontosight.ai

Integration into Catalyst Design and Ligand Development for Cooperative Catalysis

The pivalate group, derived from pivalic acid, has found significant application in the design of catalysts and ligands, particularly in the realm of cooperative catalysis. Pivalic acid itself can act as a cocatalyst in palladium-catalyzed direct arylation reactions. nih.gov It is believed to function as a proton shuttle, facilitating the C-H bond cleavage step. nih.gov

In the context of ligand development, pivalate moieties can be incorporated into the structure of a ligand to modulate its steric and electronic properties. This, in turn, influences the reactivity and selectivity of the metal complex it coordinates to. For instance, nickel(II) cages stabilized by pivalate ligands have been synthesized and their magnetic properties studied. rsc.org

A notable example of cooperative catalysis involving a pivalate is the Catellani reaction, which combines amination and C-H arylation. acs.org In this reaction, pivalic acid was found to be an effective additive to promote the activation of unactivated aliphatic C-H bonds without interfering with other key steps in the catalytic cycle. acs.org Furthermore, an arylnickel(II) pivalate complex has been isolated and characterized as an intermediate in a nickel-catalyzed C-H/C-O biaryl coupling reaction, providing valuable insight into the catalytic cycle. acs.org

Utility in the Development of Photochemical Reagents and Probes

Photoremovable protecting groups (PPGs), also known as "caging groups," are molecules that can be cleaved by light to release a biologically active compound or other chemical species. nih.govacs.org This technology allows for precise spatial and temporal control over the release of substances. nih.govacs.org

While this compound itself is not a primary photoremovable protecting group, the p-hydroxyphenacyl (pHP) group, which shares a similar phenolic core, is a well-established PPG. acs.orgnih.gov The pHP group is known for its rapid and efficient photo-release of substrates. nih.gov In the synthesis of pHP-based photochemical reagents, pivalate-protected phenols are sometimes used as intermediates. For example, in the synthesis of certain pHP derivatives, a Friedel-Crafts acylation is performed on a pivalate-protected phenol (B47542). nih.gov

The study of pivalate esters in photochemical contexts has also revealed interesting phenomena. For instance, the quantum yield of release for some photoremovable protecting groups can be influenced by the presence of a pivalate ester. nih.gov

Applications in Polymer Chemistry and Materials Science

The pivalate group's stability and the reactivity of the phenolic hydroxyl group in this compound make it a potentially useful monomer or building block in polymer chemistry and materials science. cymitquimica.com Polymers are long-chain molecules composed of repeating monomer units and are ubiquitous in modern life. umd.edu

Polymers derived from pivalate esters of vinyl alcohol are known to form highly reflective lacquers, a property attributed to the thermal stability of the pivalate esters. wikipedia.org The incorporation of pivalate groups into a polymer backbone can influence its physical properties, such as its thermal stability and solubility.

The phenolic hydroxyl group of this compound, after deprotection, can be used to anchor the molecule to a polymer backbone or to initiate polymerization. This could lead to the development of new polymers with tailored properties for specific applications, such as in advanced adhesives or functional coatings. berkeley.edu For example, polymers with phenolic groups are known to have good adhesive properties. The development of new sustainable polymers that can be recycled back to their monomeric building blocks is an active area of research. berkeley.edu

Conclusion and Future Perspectives in 4 Hydroxyphenyl Pivalate Research

Summary of Key Research Findings and Contributions to Chemical Knowledge

Research into 4-hydroxyphenyl pivalate (B1233124) has primarily centered on its utility as a sterically hindered protecting group for phenols and its participation in the Fries rearrangement, a notable carbon-carbon bond-forming reaction. The pivaloyl (Piv) group, derived from pivalic acid, offers significant stability to the phenolic hydroxyl group under various reaction conditions. wikipedia.orgorganic-chemistry.org This stability is a key contribution to synthetic organic chemistry, allowing for selective transformations on other parts of a molecule without affecting the protected phenol (B47542).

A significant area of investigation has been the Fries rearrangement of 4-hydroxyphenyl pivalate and other aryl pivalates. wikipedia.orgsigmaaldrich.comtestbook.com This reaction involves the intramolecular migration of the pivaloyl group from the phenolic oxygen to the aromatic ring, yielding valuable hydroxyaryl ketone intermediates. wikipedia.orgtestbook.combyjus.com These products are important precursors in the synthesis of various pharmaceuticals and other fine chemicals. sigmaaldrich.com Key findings in this area have demonstrated that the regioselectivity of the rearrangement (ortho- vs. para-acylation) can be controlled by modifying reaction parameters such as temperature and the choice of solvent. wikipedia.orgtestbook.combyjus.com Generally, lower temperatures favor the formation of the para-substituted product, while higher temperatures favor the ortho-isomer. byjus.com The reaction is typically catalyzed by Lewis acids, such as aluminum chloride (AlCl₃), or strong Brønsted acids. sigmaaldrich.comtestbook.com

The deprotection of the pivaloyl group, while challenging due to its stability, has also been a subject of study. sciforum.net Methods involving strong bases like alkoxides or lithium diisopropylamide (LDA) have been developed to cleave the ester linkage and regenerate the free phenol. wikipedia.orgsciforum.net

Unresolved Challenges and Open Questions

Despite the utility of this compound, several challenges and unanswered questions remain. A primary challenge lies in the deprotection of the pivaloyl group. The conditions required are often harsh, which can be incompatible with sensitive functional groups elsewhere in the molecule. sciforum.net While methods using strong bases exist, the development of milder and more selective deprotection protocols remains an important goal. sciforum.net

The Fries rearrangement itself presents several persistent issues. The reaction often requires stoichiometric or even excess amounts of Lewis acid catalysts, which can be corrosive, toxic, and difficult to handle, especially on an industrial scale. organic-chemistry.org The workup procedures to remove these catalysts can also be cumbersome. Furthermore, the reaction can produce mixtures of ortho and para isomers, leading to lower yields of the desired product and necessitating difficult purification steps. byjus.com For substrates with deactivating or multiple substituents on the aromatic ring, the yields of the Fries rearrangement can be low. byjus.com

An open question is the precise, universally accepted mechanism of the Fries rearrangement. While an intermolecular pathway involving the formation of a free acylium ion is widely supported by crossover experiments, evidence for an intramolecular mechanism also exists, and the exact nature of the process may depend on the specific substrate and reaction conditions. wikipedia.org

Emerging Trends and Novel Research Directions

Current research is actively seeking to address the limitations of classical Fries rearrangement conditions. A significant trend is the development of more environmentally benign and efficient catalytic systems. Researchers are exploring the use of alternative catalysts such as zinc powder, bismuth triflate, and strong, recoverable acids like methanesulfonic acid or heteropoly acids to reduce the environmental impact and improve catalyst handling. sigmaaldrich.comorganic-chemistry.org

The photo-Fries rearrangement represents another emerging area. wikipedia.orgsigmaaldrich.com This photochemical variant proceeds through a radical mechanism and can sometimes provide different selectivity compared to the thermal, acid-catalyzed reaction. While currently limited by lower yields for many substrates, further research into sensitizers and reaction conditions could enhance its synthetic utility. wikipedia.org

Inspired by related compounds, there is potential for exploring this compound derivatives in new contexts. For instance, the p-hydroxyphenacyl chromophore, which is structurally similar, is a well-established photoremovable protecting group. nih.govnih.gov Investigating the photochemical properties of this compound itself or its derivatives could lead to the development of new "caged" compounds with applications in biology and materials science.

Potential for Interdisciplinary Collaborations and New Methodologies

The challenges and opportunities in this compound research create fertile ground for interdisciplinary collaborations. The development of novel catalysts for the Fries rearrangement could benefit from collaborations between organic chemists and materials scientists to design and synthesize solid-supported or recyclable catalysts, such as zeolites or functionalized polymers. While zeolites have shown some deactivation issues, further materials science research could overcome this limitation. organic-chemistry.org

Computational chemists can play a crucial role in elucidating the finer mechanistic details of the Fries rearrangement. wikipedia.org Detailed theoretical studies could help predict regioselectivity and reaction outcomes under different conditions, thus guiding experimental work and reducing trial-and-error in the laboratory.

Furthermore, the synthesis of biologically active compounds often relies on intermediates derived from reactions like the Fries rearrangement. sigmaaldrich.com Collaboration with medicinal chemists and chemical biologists could identify new target molecules where the unique properties of the pivaloyl group and the resulting hydroxyaryl ketones can be strategically employed.

Broader Impact on Synthetic Methodology Development

The study of this compound and its reactions has a broader impact on the development of synthetic methodology. The challenges associated with the Fries rearrangement have spurred innovation in the development of new acid catalysts and reaction media, contributing to the broader field of green chemistry. organic-chemistry.org For example, the investigation into using ionic liquids as both solvent and catalyst for the Fries rearrangement showcases a move towards more sustainable chemical processes. sigmaaldrich.com

Moreover, the extensive research into the pivaloyl group has provided a deeper understanding of steric and electronic effects in protecting group chemistry. sciforum.net The difficulties encountered in its removal have driven the development of more potent and selective cleavage reagents and conditions, enriching the toolbox available to synthetic chemists for complex molecule synthesis. sciforum.net The principles learned from the regioselective control of the Fries rearrangement are also applicable to other electrophilic aromatic substitution reactions, contributing to a more fundamental understanding of reaction control in organic synthesis. byjus.com

Q & A

Basic: What synthetic methodologies are recommended for preparing 4-Hydroxyphenyl pivalate with high purity?

Methodological Answer:

- Step 1: Esterification – React 4-hydroxyphenol with pivaloyl chloride in anhydrous conditions using a base (e.g., pyridine or triethylamine) to neutralize HCl byproducts. Solvents like dichloromethane or THF are ideal for homogeneity .

- Step 2: Purification – Use column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the product. Confirm purity via TLC (Rf ~0.5 in 3:1 hexane:EtOAc) and NMR (δ ~1.2 ppm for pivalate methyl groups; δ ~7.0-7.5 ppm for aromatic protons) .

- Step 3: Yield Optimization – Vary stoichiometry (1.2–1.5 equivalents of pivaloyl chloride) and reaction time (4–12 hrs) to balance conversion and side reactions.

Advanced: How does this compound facilitate carboxylate-assisted C-H bond functionalization in transition-metal catalysis?

Methodological Answer:

- Mechanistic Role : The pivalate group acts as a directing ligand, coordinating to transition metals (e.g., Pd, Rh) to stabilize metallacycle intermediates during C-H activation. This enables regioselective functionalization at the ortho position .

- Experimental Design :

- Use kinetic isotope effect (KIE) studies to differentiate between concerted metalation-deprotonation (CMD) and electrophilic substitution pathways.